molecular formula C4H10ClF3N2 B13974844 (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride

Cat. No.: B13974844
M. Wt: 178.58 g/mol
InChI Key: VKOCYRWVUZWWMZ-UHFFFAOYSA-N
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Description

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is a fluorinated hydrazine derivative with the molecular formula C₃H₈ClF₃N₂ and a molecular weight of 164.56 g/mol (CAS: 1453472-98-4). Its structure features a trifluoromethyl (-CF₃) group attached to a branched propane backbone, with a hydrazine moiety protonated as a hydrochloride salt. This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, due to the electron-withdrawing properties of the CF₃ group, which enhances reactivity in condensation or cyclization reactions .

Properties

Molecular Formula

C4H10ClF3N2

Molecular Weight

178.58 g/mol

IUPAC Name

(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H

InChI Key

VKOCYRWVUZWWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic route to (1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves the nucleophilic substitution or condensation reaction between a trifluoromethyl ketone derivative and hydrazine or hydrazine hydrochloride under controlled conditions. This method is well established for producing hydrazine derivatives with trifluoromethyl substituents.

Step Reagents Conditions Outcome
1 Trifluoromethyl ketone (e.g., trifluoroacetone or trifluoroacetimidoyl chloride) Organic solvent (ethanol or methanol), 0–50°C Formation of hydrazone intermediate
2 Hydrazine hydrate or hydrazine hydrochloride Stirring for several hours, reflux or room temperature Conversion to hydrazine hydrochloride salt

The reaction is typically conducted in polar protic solvents such as ethanol or methanol, which facilitate solubilization of reactants and promote nucleophilic attack. Temperature control (0–50°C) is critical to maintain stereochemical integrity and minimize side reactions.

Metal-Free Multi-Component Synthesis

An advanced method employs a metal-free multi-component reaction involving trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). This approach efficiently constructs trifluoromethylated hydrazine derivatives and related heterocycles like 3-trifluoromethyl-1,2,4-triazoles.

  • Reaction conditions: Toluene solvent, presence of p-toluenesulfonic acid monohydrate as catalyst, 100°C for 12 hours.
  • Mechanism: Initial coupling of trifluoroacetimidoyl chloride with hydrazine hydrate generates trifluoroacetimidohydrazide intermediate, which reacts with TFBen to cyclize into heterocyclic products.

This method is scalable and offers moderate to good yields with broad substrate scope, making it a valuable synthetic route for pharmaceutical intermediates.

Industrial Scale Preparation

For industrial production, the process is optimized for yield and purity:

  • Use of large-scale reactors with precise temperature and stirring control.
  • Reaction solvents include ethanol or methanol with hydrazine hydrochloride.
  • Purification steps such as recrystallization or chromatographic techniques ensure high-quality product isolation.
  • Storage under inert atmosphere at low temperature (–20°C) with possible addition of antioxidants to prevent degradation.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Solvent Ethanol, Methanol Solubilizes reactants, influences reaction rate
Temperature 0–50°C (general); up to 100°C (multi-component) Controls reaction kinetics, minimizes side products
Catalyst p-Toluenesulfonic acid (TsOH) in multi-component reactions Facilitates cyclization and dehydration steps
Reaction Time 6–12 hours Ensures completion of condensation and cyclization
Atmosphere Inert gas (N₂ or Ar) for storage Prevents oxidation and hydrolysis

Optimization strategies include lowering temperature to reduce side reactions, employing Lewis acid catalysts to accelerate cyclization, and selecting polar aprotic solvents like dimethylformamide (DMF) to enhance solubility of fluorinated intermediates.

Analytical Characterization of the Product

The purity and structure of this compound are confirmed by:

Summary Table of Preparation Methods

Method Starting Materials Solvent Temperature Catalyst Yield Notes
Condensation of trifluoromethyl ketone with hydrazine hydrochloride Trifluoromethyl ketone, hydrazine hydrochloride Ethanol or methanol 0–50°C None or acid catalyst Moderate to high Common lab-scale method
Metal-free multi-component reaction Trifluoroacetimidoyl chloride, hydrazine hydrate, TFBen Toluene 100°C p-Toluenesulfonic acid Moderate to good Scalable, heterocycle synthesis
Industrial process Similar to lab-scale but optimized Ethanol/methanol Controlled Optimized High Includes purification steps

Chemical Reactions Analysis

Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires inert atmosphere and storage at 2–8°C .
  • Hazard Profile : Classified as dangerous (Signal Word: Danger), with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparative Analysis with Structurally Similar Hydrazine Hydrochlorides

Structural and Physicochemical Comparisons

The table below highlights critical differences between (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Synthesis Yield Key Spectral Data (IR, cm⁻¹) Hazard Profile
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine HCl C₃H₈ClF₃N₂ 164.56 Trifluoromethyl, branched alkane N/A Not reported H302, H315, H319
(1,1-Difluoropropan-2-yl)hydrazine HCl C₃H₈ClF₂N₂ 148.56 Difluoromethyl, branched alkane N/A Not reported Data unavailable
(3-Methyl-2-oxaadamant-1-yl)hydrazine HCl C₁₀H₁₇ClN₂O 216.71 Adamantane core with ether oxygen 84% 3180 (N-H), 2923 (C-H), 2681 (Cl⁻) Not specified
2,4-Dimethylphenylhydrazine HCl C₈H₁₃ClN₂ 172.66 Aromatic ring with methyl groups N/A Not reported Not specified
(2-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ 176.62 Aromatic fluorinated benzyl group N/A Not reported Not specified

Key Observations :

  • Fluorination Impact: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2,4-dimethylphenylhydrazine HCl. This enhances its utility in drug design for improved bioavailability .
  • Adamantane Derivatives : Compounds like (3-Methyl-2-oxaadamant-1-yl)hydrazine HCl exhibit rigid, three-dimensional structures, which may confer higher thermal stability and unique receptor-binding properties in medicinal chemistry .
  • Aromatic vs. Aliphatic : Aromatic hydrazines (e.g., 2,4-dimethylphenylhydrazine HCl) are prone to π-π stacking interactions, influencing solubility and reactivity in heterocycle formation .

Biological Activity

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride, with the CAS number 2101704-85-0, is a fluorinated hydrazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its trifluoromethyl group, which often enhances biological activity and stability in various chemical reactions. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

  • Molecular Formula : C4H10ClF3N2
  • Molecular Weight : 178.58 g/mol
  • Purity : Typically 98%

Biological Activity Overview

Research on hydrazine derivatives has shown that they can exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in the following areas:

2. Enzyme Inhibition

The inhibition of key enzymes involved in cancer metabolism and progression is a promising area for hydrazine derivatives. For example, studies indicate that certain hydrazines can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . Although direct evidence for this compound's effect on AChE is not available, its structural similarities to known inhibitors suggest potential activity.

Case Study 1: Anticancer Potential

In a study examining various hydrazine derivatives, compounds similar to (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the hydrazine structure could significantly enhance anticancer activity. Notably, certain derivatives exhibited IC50 values as low as 3 µM against A549 cells .

Case Study 2: Antimicrobial Activity

Another area of interest is the antimicrobial potential of hydrazines. Compounds with trifluoromethyl groups have been associated with increased antimicrobial efficacy. Research indicates that fluorinated compounds can disrupt bacterial membranes or inhibit vital bacterial enzymes . While specific data on this compound's antimicrobial properties are lacking, its structural characteristics suggest it could possess similar properties.

Data Table: Comparison of Biological Activities of Hydrazine Derivatives

Compound NameIC50 (µM)Activity TypeReference
Hydrazine Derivative A3.0Anticancer (A549)
Hydrazine Derivative B<10Anticancer (MCF-7)
Hydrazine Derivative C5.85Anticancer (various)
Trifluoromethyl Hydrazine AnalogTBDEnzyme Inhibition

Q & A

Q. What spectroscopic techniques are recommended for characterizing (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and hydrazine backbone. For 1H^{1}\text{H} NMR, expect a singlet for the methyl group (δ ~1.5 ppm) and a broad peak for the hydrazine NH (δ ~5-7 ppm). 19F^{19}\text{F} NMR should show a characteristic triplet due to coupling with adjacent protons .
  • Infrared Spectroscopy (IR): Identify N-H stretches (3100-3300 cm1^{-1}) and C-F stretches (1100-1250 cm1^{-1}). Absence of O-H bands confirms purity .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion peak [M+H]+^+ and fragments corresponding to loss of HCl or CF3_3 groups .

Q. What are the optimal storage conditions to ensure stability of this compound?

Methodological Answer:

  • Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the hydrazine moiety. Desiccate with silica gel to avoid moisture absorption, as hydrazine hydrochlorides are hygroscopic .
  • Monitor decomposition via periodic HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient). A ≥5% increase in impurity peaks (e.g., free hydrazine) indicates degradation .

Q. How can purity be assessed using chromatographic methods?

Methodological Answer:

  • HPLC: Use a reversed-phase C18 column with a mobile phase of 0.1 M HCl (pH 2.0) and acetonitrile (70:30 v/v). Retention time should match a certified reference standard. Purity ≥98% is acceptable for most synthetic applications .
  • TLC: Silica gel plates with ethyl acetate:hexane (1:1) as eluent. Hydrazine derivatives typically exhibit Rf_f values of 0.3-0.5 under UV (254 nm) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address steric hindrance from the trifluoromethyl group during hydrazine coupling?

Methodological Answer:

  • Use bulky protecting groups (e.g., Boc) on the hydrazine nitrogen to reduce steric interference. Post-coupling deprotection with HCl in dioxane yields the hydrochloride salt .
  • Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency. Monitor progress via in-situ 19F^{19}\text{F} NMR to track trifluoromethyl group integration .

Q. How to resolve contradictions in reported thermal stability data for hydrazine hydrochlorides?

Methodological Answer:

  • Perform differential scanning calorimetry (DSC) under nitrogen. A sharp endothermic peak above 200°C indicates decomposition, while broad peaks suggest impurities or polymorphism .
  • Cross-validate with thermogravimetric analysis (TGA): A mass loss >5% below 150°C implies hygroscopicity, not intrinsic instability. Pre-dry samples at 60°C under vacuum before testing .

Q. What strategies mitigate side reactions during derivatization for biological activity studies?

Methodological Answer:

  • Selective Acylation: Use N-protected hydrazines (e.g., phthalimide) to prevent unwanted nucleophilic attacks. Deprotect with hydrazine hydrate post-derivatization .
  • Enzymatic Assays: Pre-incubate the compound with 0.1 M phosphate buffer (pH 7.4) at 37°C for 24 hours to assess hydrolytic stability. Adjust reaction pH to ≤5.0 to minimize hydrolysis during biological testing .

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